molecular formula C23H17F3N4O3 B6569427 2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 921873-73-6

2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No. B6569427
CAS RN: 921873-73-6
M. Wt: 454.4 g/mol
InChI Key: DDIJEKYFNLCKIP-UHFFFAOYSA-N
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Description

The compound “2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide” is a pyrano[2,3-d]pyrimidine-2,4-dione derivative . It has been synthesized as a potential inhibitor against Poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair damage .


Synthesis Analysis

The synthesis of this compound is part of a novel series of pyrano[2,3-d]pyrimidine-2,4-dione analogues . The exact synthesis process of this specific compound is not detailed in the available resources.


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrano[2,3-d]pyrimidine-2,4-dione core with a benzyl group at the 3-position and a N-[2-(trifluoromethyl)phenyl]acetamide group at the 2-position . Further structural analysis would require more specific information or computational modeling.

Mechanism of Action

As a potential PARP-1 inhibitor, this compound may act by binding to the active site of the PARP-1 enzyme, inhibiting its activity, and thereby affecting DNA repair processes . This could result in genomic dysfunction and cell death, particularly in cancer cells where PARP-1 is often overexpressed .

Future Directions

The compound shows promise as a potential PARP-1 inhibitor, with potential applications in cancer treatment . Future research could focus on further optimization of the compound’s structure to enhance its inhibitory activity, as well as in-depth studies of its mechanism of action, pharmacokinetics, and toxicity. Clinical trials would be necessary to evaluate its safety and efficacy in humans.

properties

IUPAC Name

2-(3-benzyl-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17F3N4O3/c24-23(25,26)16-9-4-5-10-17(16)28-19(31)14-29-18-11-6-12-27-20(18)21(32)30(22(29)33)13-15-7-2-1-3-8-15/h1-12H,13-14H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDIJEKYFNLCKIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide

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